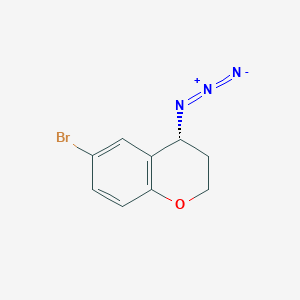

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene” is a chemical compound with the molecular formula C9H8BrN3O. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure and versatile biological profiles .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .Applications De Recherche Scientifique

Synthesis and Reactivity

(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a structural analogue within the chromene family, which includes compounds known for their varied applications in organic synthesis and potential biological activities. A study by Gabbutt et al. (1994) outlined a facile synthesis approach for 4-bromo-2H-chromenes, highlighting the versatility of chromenes in synthetic chemistry due to their reactivity and ability to form a wide range of substituted derivatives. This reactivity provides a pathway for developing novel organic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Gabbutt, Hartley, Hepworth, Heron, Kanjia, & Rahman, 1994).

Biological Activities and Potential Applications

Chromene derivatives, including those structurally related to this compound, have been extensively studied for their biological activities. Raj and Lee (2020) discussed the broad biological profiles of 2H/4H-chromenes, noting their anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities. This underscores the potential of chromene derivatives in the development of new therapeutic agents, with their simple structure and mild adverse effects making them attractive candidates for drug discovery and development (Raj & Lee, 2020).

Synthetic Methodologies

The catalytic synthesis of 2H-chromenes has been the subject of significant research interest due to the structural importance of the benzopyran moiety in medicines, natural products, and materials with unique photophysical properties. Majumdar et al. (2015) reviewed various catalytic methodologies for synthesizing 2H-chromenes, including metal-catalyzed reactions, metal-free acid/base catalysis, and enantioselective organocatalysis. This highlights the ongoing efforts to develop more efficient, selective, and environmentally friendly synthetic routes for chromene derivatives, which could have implications for the synthesis of this compound and its analogues (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).

Environmental and Green Chemistry Applications

The synthesis of pyrano[3,2-c]chromene derivatives in environmentally benign conditions has been explored by Jafari and Ghadami (2016), who developed a high-yield synthesis protocol using water as a solvent and cetyltrimethylammonium bromide micellar media. This approach, which offers high selectivity and yields at room temperature, exemplifies the shift towards greener synthesis methods in the field of organic chemistry and could inform future methods for synthesizing this compound derivatives (Jafari & Ghadami, 2016).

Mécanisme D'action

The mechanism of action of 2H/4H-chromenes is dependent on their structure and the biological activity being considered . They have been found to exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . The specific mechanism of action for “(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene” is not detailed in the current literature.

Orientations Futures

The future directions for research on 2H/4H-chromenes, including “(4R)-4-Azido-6-bromo-3,4-dihydro-2H-chromene”, involve further exploration of their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This will be helpful for designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

Propriétés

IUPAC Name |

(4R)-4-azido-6-bromo-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEIFJJDVQZGCN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N=[N+]=[N-])C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]acetate](/img/structure/B2682902.png)

![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)

![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)